2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(2-methoxyethyl)acetamide
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Overview
Description
2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(2-methoxyethyl)acetamide, also known as BIA 10-2474, is a small molecule drug that was developed as a fatty acid amide hydrolase (FAAH) inhibitor. FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring cannabinoids in the body that play a role in pain regulation, inflammation, and other physiological processes. By inhibiting FAAH, BIA 10-2474 was intended to increase the levels of endocannabinoids in the body, providing potential therapeutic benefits for a range of conditions.
Scientific Research Applications
Synthesis and Rearrangement of Benzofuran Derivatives : A study conducted by Hanusek et al. (2013) investigated the synthesis and rearrangement of substituted S-(1-benzofuran-2 (3H)-one-3-yl) isothiuronium bromides. These compounds, derived from cyclic lactame coumaran-2-one, were characterized by NMR spectra, melting point, and elemental analysis. The research highlighted the potential importance of these compounds as prodrugs, given their rearrangement under mild conditions, even at physiological pH (Hanusek & Kammel, 2013).
Anticholinesterase Activity of Furobenzofuran Derivatives : Luo et al. (2005) synthesized novel carbamates based on furo[2,3-b]benzofuran and methanobenzodioxepine molecular skeletons. These compounds demonstrated potent anticholinesterase activity, with certain derivatives showing remarkable selectivity for either acetyl- or butyrylcholinesterase. The study's findings contribute to understanding the interaction between carbamate-based cholinesterase inhibitors and their enzyme targets, potentially relevant for therapeutic applications (Luo et al., 2005).
Corrosion Inhibition Properties : A study by Yıldırım & Çetin (2008) focused on the synthesis of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and their derivatives of isoxazolidine and isoxazoline. These compounds were evaluated for their corrosion prevention efficiencies in acidic and oil medium environments. The research provides insights into the potential application of benzofuran-related compounds in corrosion inhibition (Yıldırım & Çetin, 2008).
Synthesis and Biological Activity of Benzofuran Derivatives : Rangaswamy et al. (2017) synthesized a new class of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds. These compounds were evaluated for antimicrobial and antioxidant activities, showing that several synthesized analogues exhibited significant activities. This study highlights the potential of benzofuran derivatives in developing new antimicrobial and antioxidant agents (Rangaswamy et al., 2017).
Mechanism of Action
Target of Action
Benzofuran compounds, a key structural component of this molecule, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been reported to stimulate the impulse propagation mediated transmitter release of the neurotransmitters dopamine, norepinephrine, and serotonin in the brain
Biochemical Pathways
Given the broad range of biological activities associated with benzofuran compounds , it is plausible that this compound could influence multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds , suggesting that this compound might also possess favorable pharmacokinetic properties.
Result of Action
Benzofuran compounds have been reported to exhibit a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . This suggests that the compound could potentially exert similar effects at the molecular and cellular levels.
properties
IUPAC Name |
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-20-7-6-17-16(19)10-12-9-15(22-18-12)14-8-11-4-2-3-5-13(11)21-14/h2-5,8-9H,6-7,10H2,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWNAFNLTQZVQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=NOC(=C1)C2=CC3=CC=CC=C3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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